Isolupalbigenin
Overview
Description
Isolupalbigenin is a naturally occurring flavonoid compound, specifically an isoflavone, with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol . It is characterized by its white to pale yellow crystalline solid form and is known for its low solubility in water but higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . This compound has shown promising biological activities, including cytotoxic effects against certain cancer cell lines and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolupalbigenin can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthesis typically involves the use of appropriate solvents and catalysts to facilitate the reaction. For instance, the prenylation of genistein, an isoflavone, can be achieved using prenyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. Plants such as Cudrania tricuspidata and Derris scandens are known to contain high levels of this compound . The extraction process involves using solvents like ethanol or acetone to isolate the compound from the plant material. The extract is then purified through techniques such as column chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Isolupalbigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted isoflavones with altered biological activities.
Scientific Research Applications
Isolupalbigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of prenylated flavonoids.
Biology: Investigated for its cytotoxic effects against cancer cell lines, such as HL-60 human leukemia cells.
Industry: Utilized in the development of new antibacterial and anticancer agents.
Mechanism of Action
Isolupalbigenin exerts its effects through various mechanisms:
Cytotoxic Effects: It inhibits the enzyme glyoxalase I, leading to the accumulation of methylglyoxal, a cytotoxic compound, in cancer cells.
Antibacterial Activity: this compound exhibits two distinct antibacterial activities against MRSA: direct growth inhibition and enhanced sensitivity to methicillin.
Comparison with Similar Compounds
Isolupalbigenin is unique among prenylated flavonoids due to its dual antibacterial activities and significant cytotoxic effects. Similar compounds include:
Ficusaltin B: Another prenylated flavonoid with cytotoxic activities.
Lupinalbin D: Exhibits similar cytotoxic effects but differs in its chemical structure.
Isowigtheone: A structurally similar analogue with only one prenyl substituent.
These compounds share some biological activities with this compound but differ in their specific chemical structures and the extent of their biological effects.
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPTJQFJYNFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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